6-(6-Aminopurin-9-yl)oxane-3,4-diol
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Overview
Description
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a tetrahydropyran intermediate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: The amino group on the purine base can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine base.
Inosine: A nucleoside that shares structural similarities with 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol.
Uniqueness
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of a purine base with a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17434-50-3 |
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Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-(6-aminopurin-9-yl)oxane-3,4-diol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(17)2-18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |
InChI Key |
NCOXWUCHLQRZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC1N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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